

# KZR-616 (Zetomipzomib): A Comparative Metaanalysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

KZR-616, also known as zetomipzomib, is a first-in-class, selective inhibitor of the immunoproteasome being investigated for the treatment of various autoimmune diseases.[1] By selectively targeting the immunoproteasome, KZR-616 aims to modulate the dysregulated immune response that drives these conditions, offering a potential new therapeutic avenue. This guide provides a comparative meta-analysis of available clinical trial data for KZR-616, focusing on its evaluation in lupus nephritis (LN), dermatomyositis (DM), and polymyositis (PM).

## **Mechanism of Action**

KZR-616 selectively inhibits the LMP7 and LMP2 subunits of the immunoproteasome.[2] The immunoproteasome is a specialized form of the proteasome found predominantly in immune cells. Its inhibition by KZR-616 leads to a broad anti-inflammatory response by blocking the production of multiple pro-inflammatory cytokines, inhibiting the polarization of T helper (Th) cells, and impeding the formation of plasmablasts.[2][3] This mechanism suggests a broad immunomodulatory effect across both the innate and adaptive immune systems.[1] Preclinical studies have demonstrated that this selective inhibition can produce a broad anti-inflammatory response in animal models of autoimmune diseases without causing general immunosuppression.



Check Availability & Pricing

## **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway affected by KZR-616.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-EPMC10036830 Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses. - OmicsDI [omicsdi.org]
- To cite this document: BenchChem. [KZR-616 (Zetomipzomib): A Comparative Meta-analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12394532#meta-analysis-of-clinical-trial-data-for-kzr-616]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com